molecular formula C8H8Br2KNO3S B12702577 Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 76350-50-0

Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B12702577
CAS No.: 76350-50-0
M. Wt: 397.13 g/mol
InChI Key: IFQWUAUPSQWLSP-KQRLMAEXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a chemical compound with a complex structure It is a potassium salt derivative of a bicyclic lactam, which is characterized by the presence of bromine atoms, a thia (sulfur-containing) ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate typically involves multiple steps The starting materials often include a thia-azabicyclo compound, which undergoes bromination to introduce the bromine atoms The reaction conditions usually involve the use of bromine or a brominating agent in an organic solvent under controlled temperature and pressure conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent neutralization with potassium salts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atoms.

Scientific Research Applications

Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups or modify existing structures.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of antibiotics or antiviral drugs.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thia ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Potassium penicillanate: Another potassium salt with a similar bicyclic structure but without the bromine atoms.

    Benzylpenicillin: A well-known antibiotic with a related structure but different functional groups.

Uniqueness

Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is unique due to the presence of bromine atoms and the specific arrangement of its bicyclic structure

Properties

CAS No.

76350-50-0

Molecular Formula

C8H8Br2KNO3S

Molecular Weight

397.13 g/mol

IUPAC Name

potassium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9Br2NO3S.K/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1

InChI Key

IFQWUAUPSQWLSP-KQRLMAEXSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.